molecular formula C25H31ClN4O6S2 B2746645 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride CAS No. 1321900-79-1

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride

Cat. No.: B2746645
CAS No.: 1321900-79-1
M. Wt: 583.12
InChI Key: BTTVPMZFZWAWCR-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxino-benzothiazole core, a dimethylamino propyl chain, and a morpholinosulfonyl benzamide moiety. Its unique structural components make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride typically involves multiple steps. The process begins with the preparation of the dioxino-benzothiazole core, followed by the introduction of the dimethylamino propyl chain and the morpholinosulfonyl benzamide moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways and mechanisms.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide
  • N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide sulfate

Uniqueness

The hydrochloride form of the compound is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. This makes it distinct from other similar compounds and may provide advantages in certain applications.

Biological Activity

The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide; hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a benzothiazole moiety combined with a morpholine sulfonyl group. The molecular formula is C22H30N3O5SC_{22}H_{30}N_3O_5S, and its IUPAC name reflects its intricate composition. The sulfonyl group enhances solubility and may influence interactions with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antibacterial Activity of Related Benzothiazole Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound 3cE. coli50 µg/mL
Compound 3hPseudomonas aeruginosa40 µg/mL
N-(6-methoxybenzo[d]thiazol-2-yl)Bacillus subtilis30 µg/mL

These findings suggest that the benzothiazole scaffold is crucial for antimicrobial efficacy, and modifications to the side chains can enhance activity.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. The compound under discussion has been tested against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549).

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
HCT11610Inhibition of PI3K/Akt signaling pathway
A54912Cell cycle arrest at G2/M phase

The anticancer activity appears to be linked to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antibacterial Mechanism : The sulfonamide group may disrupt folate synthesis in bacteria, while the benzothiazole moiety could interfere with DNA replication.
  • Anticancer Mechanism : The compound's interaction with DNA and inhibition of critical signaling pathways like PI3K/Akt suggest a dual mechanism involving both direct cytotoxicity and modulation of cell signaling.

Case Studies

In a recent study published in MDPI, researchers synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, the compound demonstrated notable potency against several cancer cell lines and exhibited a favorable safety profile in preliminary toxicity assays .

Another investigation highlighted the antibacterial properties of related compounds against multi-drug resistant strains, reinforcing the potential clinical relevance of these derivatives in treating infections where conventional antibiotics fail .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O6S2.ClH/c1-27(2)8-3-9-29(25-26-20-16-21-22(17-23(20)36-25)35-15-14-34-21)24(30)18-4-6-19(7-5-18)37(31,32)28-10-12-33-13-11-28;/h4-7,16-17H,3,8-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTVPMZFZWAWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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